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Compound of Interest

Compound Name:
Arecaidine but-2-ynyl ester

tosylate

Cat. No.: B2394678 Get Quote

An In-depth Technical Guide to Arecaidine but-2-ynyl ester tosylate (ABET)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and

pharmacological profile of Arecaidine but-2-ynyl ester tosylate (ABET), a key research

compound.

Core Chemical and Physical Properties
Arecaidine but-2-ynyl ester tosylate (CAS No: 119630-77-2) is a synthetic derivative of

arecaidine, an alkaloid found in the areca nut.[1] It is widely utilized in pharmacological

research as a selective muscarinic acetylcholine receptor (mAChR) M2 agonist.[1][2][3] The

compound consists of the arecaidine but-2-ynyl ester cation and a tosylate counterion.[1]

Physicochemical Data
The key physicochemical properties of ABET are summarized in the table below, providing

essential data for experimental design and execution.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b2394678?utm_src=pdf-interest
https://www.benchchem.com/product/b2394678?utm_src=pdf-body
https://www.benchchem.com/product/b2394678?utm_src=pdf-body
https://www.benchchem.com/product/b2394678?utm_src=pdf-body
https://www.benchchem.com/product/b2394678
https://www.benchchem.com/product/b2394678
https://www.medchemexpress.com/arecaidine-but-2-ynyl-ester-tosylate.html
https://www.bioscience.co.uk/product~1802205
https://www.benchchem.com/product/b2394678
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2394678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

CAS Number 119630-77-2 [1]

Molecular Formula C₁₁H₁₅NO₂ · C₇H₈SO₃ [1]

Molecular Weight 365.44 g/mol [1]

Appearance Solid / Crystalline Solid [4][5]

Purity ≥98% to >99.95% [1][3]

Melting Point 232°C (with decomposition) [5]

Solubility

Soluble up to 100 mM in water.

[1] Slightly soluble in DMSO

and Methanol.[5]

[1][5]

Storage (Solid)
Store at room temperature;

stable for up to 12 months.[1]
[1]

Storage (Solution)

Store sealed, away from

moisture and light. -80°C for 6

months; -20°C for 1 month.[2]

Aqueous solutions have limited

stability.[1]

[1][2]

Synthesis and Characterization
The synthesis of Arecaidine but-2-ynyl ester tosylate can be achieved through multiple

routes. The methodologies below detail the most common laboratory-scale preparations.

Experimental Protocol 1: Tosylation-Mediated
Esterification
This method involves a three-step process utilizing a tosylated intermediate for ester formation.

[1]

Step 1: Synthesis of But-2-ynyl Tosylate: But-2-ynol is reacted with p-toluenesulfonyl chloride

(TsCl) in dichloromethane (DCM). Triethylamine (Et₃N) is used as a base. The reaction is
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typically performed at 0°C to control the exothermic reaction and prevent decomposition of

TsCl.[1]

Step 2: Nucleophilic Substitution with Arecaidine Carboxylate: The carboxylic acid group of

arecaidine is deprotonated using a strong base, such as sodium hydride (NaH), in an

anhydrous polar aprotic solvent like tetrahydrofuran (THF). The resulting arecaidine

carboxylate anion then acts as a nucleophile, attacking the but-2-ynyl tosylate in an Sₙ2

reaction to form the ester.[1]

Step 3: Tosylate Salt Formation: The purified free base ester is dissolved in a suitable

solvent, such as ethanol, and treated with a stoichiometric amount of p-toluenesulfonic acid.

The final product, Arecaidine but-2-ynyl ester tosylate, precipitates from the solution and

is collected via filtration.[1]

Experimental Protocol 2: Direct Esterification via
Coupling Agents
This alternative route employs carbodiimide coupling agents to facilitate the esterification

directly.[1]

Step 1: Activation of Arecaidine: Arecaidine is dissolved in dry DCM and reacted with N,N′-

dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-

dimethylaminopyridine (DMAP). This forms a highly reactive O-acylisourea intermediate.[1]

Step 2: Ester Formation: But-2-ynol is added to the activated arecaidine solution. The

reaction proceeds at room temperature for 12-24 hours, yielding the arecaidine but-2-ynyl

ester and dicyclohexylurea (DCU) as a byproduct.[1]

Step 3: Salt Formation and Purification: The DCU byproduct is removed by filtration. The

filtrate containing the ester is then treated with p-toluenesulfonic acid monohydrate in a

solvent like anhydrous diethyl ether. The resulting precipitate of the tosylate salt is collected

by filtration.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b2394678
https://www.benchchem.com/product/b2394678
https://www.benchchem.com/product/b2394678?utm_src=pdf-body
https://www.benchchem.com/product/b2394678
https://www.benchchem.com/product/b2394678
https://www.benchchem.com/product/b2394678
https://www.benchchem.com/product/b2394678
https://www.benchchem.com/product/b2394678
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2394678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Synthesis Workflows for ABET
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Figure 1: Synthesis Workflows for ABET

Analytical Characterization Protocols
Rigorous analytical methods are required to confirm the identity, purity, and structure of the

synthesized compound.

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using a C18

reverse-phase column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid

(TFA).[1] Detection by UV spectrophotometry at 254 nm should confirm a purity of ≥98%.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural

confirmation. Key proton signals for ABET in D₂O include the tosyl aromatic protons (δ 7.48-

7.69), the ester methylene protons adjacent to the alkyne (δ 4.76), and the N-methyl protons

(δ 2.98).[1]
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Pharmacology and Mechanism of Action
ABET is a potent and selective agonist for the M2 subtype of muscarinic acetylcholine

receptors.[1][2] Its pharmacological profile makes it a valuable tool for investigating M2

receptor-mediated signaling pathways.

Receptor Selectivity and Potency
ABET demonstrates a notable selectivity for M2 receptors. It is 4.6-fold more selective for M2

receptors located in the atrium compared to those in the ileum, making it a valuable tool for

studying cardiac-specific cholinergic signaling.[1] A computational molecular docking study also

showed a preferential binding affinity for M2 and M4 receptors.[6]

Mechanism of Action
As an M2 receptor agonist, ABET mimics the action of acetylcholine at these specific sites. M2

receptors are G-protein coupled receptors (GPCRs) that signal through the Gi/o pathway.

Receptor Binding: ABET binds to and activates the M2 receptor on the cell surface.

G-Protein Activation: This activation leads to the dissociation of the heterotrimeric Gi protein

into its Gαi and Gβγ subunits.

Downstream Signaling:

The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular

cyclic AMP (cAMP) levels.

The Gβγ subunit can directly open G-protein-coupled inwardly-rectifying potassium

channels (GIRKs), causing membrane hyperpolarization and a decrease in cellular

excitability, which is particularly relevant in cardiac pacemaker cells.

This signaling cascade results in physiological effects such as a decrease in heart rate and

mean arterial pressure, as observed in rat models.[2][3]
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Figure 2: ABET M2 Receptor Signaling Pathway
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Figure 2: ABET M2 Receptor Signaling Pathway
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Research Applications
The specific pharmacological profile of ABET lends itself to several key areas of research.

Cardiovascular Research: Due to its high selectivity for cardiac M2 receptors, ABET is used

to study cholinergic modulation of heart function, including bradycardia and blood pressure

regulation.[1][2][3]

Neuroscience: While less explored, its M2/M4 selectivity suggests potential use in

neurological models.[1] It has been noted that ABET does not induce pigment granule

dispersion in retinal pigment epithelium, unlike non-selective muscarinic agonists.[1][7]

Oncology: Recent in-vitro studies have highlighted the anti-carcinogenic potential of ABET in

breast cancer cell lines.[6] It was shown to inhibit cell viability, proliferation, and migration, as

well as induce cell cycle arrest and apoptosis.[6] These findings suggest ABET could be a

promising candidate for further investigation in cancer therapeutics.[6]

Click Chemistry: The presence of a terminal alkyne group in its structure makes ABET a

useful reagent for click chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition

(CuAAC) reactions for molecular labeling and conjugation.[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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